molecular formula C97H131N23O26S4 B1681666 Siamycin I CAS No. 164802-68-0

Siamycin I

Cat. No. B1681666
M. Wt: 2163.5 g/mol
InChI Key: TXYRKTDGDMHVHR-NEKRQKPVSA-N
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Description

Siamycin I, also known as BMY-29304, is a 21-residue tricyclic peptide and a secondary metabolite in actinomycetes . It is a HIV fusion inhibitor with ED50s of 0.05 to 5.7 μM for acute HIV type 1 (HIV-1) and HIV-2 infections . Siamycin I inhibits the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system in a noncompetitive manner . It suppresses the expression of both fsrBDC and gelE-sprE transcripts . Siamycin I, a lasso peptide, interacts with lipid II and inhibits cell wall biosynthesis . It has the potential for enterococcal infections research .


Synthesis Analysis

The biosynthetic gene cluster of Humidimycin, a peptide structurally related to Siamycins, was identified by genome mining of S. humidus CA-100629, cloned by Gibson assembly, and heterologously expressed . A similar approach might be used for the synthesis of Siamycin I.


Molecular Structure Analysis

Siamycin I is a 21-residue tricyclic peptide . It is structurally related to Humidimycin, a class I lasso peptide . Lasso peptides are characterized by their unique lasso-like structure, where the linear peptide is literally “tied in a knot” during its post-translational maturation .


Chemical Reactions Analysis

Siamycin I inhibits the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system in a noncompetitive manner . It suppresses the expression of both fsrBDC and gelE-sprE transcripts . Siamycin I, a lasso peptide, interacts with lipid II and inhibits cell wall biosynthesis .

Scientific Research Applications

HIV Fusion Inhibition

  • Scientific Field: Virology, specifically HIV research .
  • Application Summary: Siamycin I is a 21-residue tricyclic peptide identified from a Streptomyces culture. It has been found to inhibit the fusion of HIV, making it a potential therapeutic agent for HIV infections .
  • Methods of Application: The effectiveness of Siamycin I was tested using a cell fusion assay involving cocultivation of HeLa-CD4+ cells and monkey kidney (BSC-1) cells expressing the HIV envelope gp160 .
  • Results: Siamycin I is effective against acute HIV type 1 (HIV-1) and HIV-2 infections, with 50% effective doses ranging from 0.05 to 5.7 microM . It does not inhibit gp120 binding to CD4 in either gp120- or CD4-based capture enzyme-linked immunosorbent assays .

Inhibition of Lipid II

  • Scientific Field: Microbiology .
  • Application Summary: Siamycin I has been found to bind and inhibit the action of lipid II, the essential precursor molecule involved in peptidoglycan formation .

Future Directions

The field of lasso peptides, including Siamycin I, has been transformed over the course of roughly a decade. The vast majority of lasso peptide discovery is now driven by genome-mining approaches . Future studies of Siamycin I could provide more evidence that class I lasso peptides are a novel class of lipid II inhibitors .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYRKTDGDMHVHR-NEKRQKPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H131N23O26S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167811
Record name Siamycin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2163.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siamycin I

CAS RN

164802-68-0
Record name Siamycin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164802680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siamycin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
254
Citations
PF Lin, H Samanta, CM Bechtold… - Antimicrobial Agents …, 1996 - Am Soc Microbiol
… siamycin I from Streptomyces strain AA6537 (39). The primary sequence and conformation of siamycin I… specific antifusion and antiviral activities of siamycin I and show that resistance to …
Number of citations: 57 journals.asm.org
S Tan, KC Ludwig, A Müller, T Schneider… - ACS Chemical …, 2019 - ACS Publications
… of action of the siamycin-I lasso peptide. We demonstrate that siamycin-I interacts with lipid II, the … Additionally, resistance to siamycin-I can be brought about by mutations in the essential …
Number of citations: 33 pubs.acs.org
DJ Detlefsen, SE Hill, KJ Volk, SE Klohr… - The Journal of …, 1995 - jstage.jst.go.jp
… structure of siamycin I using a multidisciplinary approach that utilized primarily MSand NMRdata. The presence of three internal covalent cross-linkages found in siamycin I madestruc…
Number of citations: 45 www.jstage.jst.go.jp
M Tsunakawa, SL Hu, Y Hoshino… - The Journal of …, 1995 - jstage.jst.go.jp
… Theeluate was monitored by the SIA, and evaporation of the active eluate yielded a crude sample of siamycin I (1.44g). This material was chromatographed on a reversed-phase silica …
Number of citations: 67 www.jstage.jst.go.jp
KL Constantine, MS Friedrichs, D Detlefsen… - Journal of biomolecular …, 1995 - Springer
… siamycin I at two sites: Val 4 of siamycin I becomes Ile 4 in RP-71955 and Ile 17 in siamycin I … Amino acid composition analysis revealed that siamycin II differs from siamycin I by only …
Number of citations: 67 link.springer.com
P Ma, K Nishiguchi, HM Yuille, LM Davis, J Nakayama… - FEBS letters, 2011 - Elsevier
… Siamycin I disrupts growth and quorum sensing in Enterococcus faecalis. Using purified … kinase FsrC is a direct target of siamycin I, reducing pheromone-stimulated autophosphorylation …
Number of citations: 36 www.sciencedirect.com
J Nakayama, E Tanaka, R Kariyama, K Nagata… - 2007 - Am Soc Microbiol
… This kind of information would allow us to understand the precise mode of action of siamycin I, especially whether siamycin I targets only the fsr regulatory system or other genes in a …
Number of citations: 93 journals.asm.org
MK Phillips-Jones, SG Patching, S Edara… - Physical Chemistry …, 2013 - pubs.rsc.org
… concentrations siamycin I exhibits … of siamycin I on FsrC autophosphorylation activity, confirming that the peptide inhibitor interacts directly with this membrane sensory protein; siamycin I …
Number of citations: 16 pubs.rsc.org
T Yamamoto, H Matsui, K Yamaji, T Takahashi… - Journal of Infection and …, 2016 - Elsevier
… PUFAs and siamycin I against the … siamycin I, and these inhibitory effects were reduced by supplementation with MK. Daily administration of EPA (100 μM), DHA (100 μM), or siamycin I (…
Number of citations: 22 www.sciencedirect.com
M Daniel-Ivad, N Hameed, S Tan, R Dhanjal… - ACS Chemical …, 2017 - ACS Publications
… By screening wild Streptomyces isolates, we identified the antibiotic siamycin-I, a lasso peptide that we show is active against multidrug pathogens. We further revealed that siamycin-I …
Number of citations: 38 pubs.acs.org

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